

# In-Depth Technical Guide: REM-422, a First-in-Class MYB mRNA Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

REM-422 is an investigational, orally bioavailable small molecule that represents a novel therapeutic approach in oncology. It is a first-in-class mRNA degrader that specifically targets the c-Myb proto-oncogene. By modulating RNA processing, REM-422 leads to the degradation of MYB mRNA, resulting in reduced levels of the MYB protein, a key transcription factor implicated in the proliferation and survival of various cancer cells. This technical guide provides a comprehensive overview of the available information on REM-422, including its mechanism of action, preclinical and clinical data, and its potential as a targeted therapy for cancers with MYB dysregulation, such as Adenoid Cystic Carcinoma (ACC) and Acute Myeloid Leukemia (AML).

# **Chemical Structure and Properties**

As of the latest available public information, the specific chemical structure, molecular formula, and detailed physicochemical properties of REM-422 have not been disclosed by its developer, Remix Therapeutics. This is common for investigational compounds in early-stage clinical development to protect intellectual property.

Table 1: General Properties of REM-422



| Property          | Description        | Citation(s) |
|-------------------|--------------------|-------------|
| Compound Type     | Small molecule     | [1]         |
| Administration    | Oral               | [2]         |
| Therapeutic Class | mRNA Degrader      | [1]         |
| Target            | c-Myb (MYB) mRNA   | [1]         |
| Developer         | Remix Therapeutics | [3][4]      |

# Mechanism of Action: A Novel Approach to Targeting MYB

REM-422 employs a novel mechanism of action that involves the modulation of pre-mRNA splicing to induce the degradation of its target, MYB mRNA.[5] This approach circumvents the challenges of directly targeting the MYB protein, which, as a transcription factor, has been considered a difficult-to-drug target.

The key steps in the mechanism of action are as follows:

- Binding to the Spliceosome: REM-422 selectively facilitates the binding of the U1 small nuclear ribonucleoprotein (snRNP) complex, a core component of the spliceosome, to the MYB pre-mRNA.[6]
- Inclusion of a "Poison Exon": This enhanced binding promotes the inclusion of a normally unused "poison exon" into the mature MYB mRNA transcript.[6][7] This poison exon contains a premature termination codon (PTC).
- Nonsense-Mediated Decay (NMD): The presence of the PTC in the MYB mRNA triggers the nonsense-mediated decay (NMD) cellular surveillance pathway.[7]
- mRNA Degradation and Reduced Protein Expression: The NMD pathway leads to the rapid degradation of the aberrant MYB mRNA transcript, which in turn prevents the translation of the MYB protein, leading to a significant reduction in its levels within the cancer cell.[5]





Click to download full resolution via product page

Figure 1: Mechanism of Action of REM-422.



## **Preclinical and Clinical Development**

REM-422 is currently in Phase 1 clinical trials for the treatment of recurrent or metastatic Adenoid Cystic Carcinoma (ACC) and relapsed/refractory Acute Myeloid Leukemia (AML) or higher-risk Myelodysplastic Syndromes (MDS).[3][4]

### **Preclinical Studies**

Preclinical studies have demonstrated the potential of REM-422 in various in vitro and in vivo models.

Table 2: Summary of Preclinical Data for REM-422



| Parameter         | Results                                                                                                                                                                                                                                                                                     | Citation(s) |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| In Vitro Activity | - Preferential anti-proliferative activity in AML cell lines with high MYB expression (e.g., THP-1) Reduced MYB mRNA and protein levels in a dose-dependent manner Demonstrated additive and/or synergistic anti-proliferative effects in combination with standard-of-care agents for AML. | [8]         |
| In Vivo Activity  | - Dose-dependent anti-tumor activity, including tumor regressions, in patient-derived xenograft (PDX) models of ACC Eradication of human leukemia cells in AML PDX models in immunocompromised mice Oral administration of 10 mg/kg once daily showed significant anti-tumor effects.       | [6][8]      |
| Pharmacodynamics  | - Dose-dependent reductions in MYB mRNA and protein levels in tumor tissues Reversal of ACC-associated gene signatures.                                                                                                                                                                     | [9][10]     |
| Pharmacokinetics  | - Linear pharmacokinetics<br>observed across different dose<br>levels in preclinical models.                                                                                                                                                                                                | [10]        |

## **Clinical Trials**

REM-422 is being evaluated in two main Phase 1 clinical trials:







- NCT06118086: A study in patients with recurrent or metastatic Adenoid Cystic Carcinoma.
   [11]
- NCT06297941: A study in patients with relapsed/refractory Acute Myeloid Leukemia or higher-risk Myelodysplastic Syndromes.

The primary objectives of these trials are to assess the safety, tolerability, and determine the recommended Phase 2 dose (RP2D) of REM-422.[11] Preliminary data from the ACC trial have shown a favorable safety profile and early signs of anti-tumor activity, with a 43% overall response rate in the efficacy-evaluable population.[10]





Click to download full resolution via product page

Figure 2: REM-422 Development Workflow.



## **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis and analysis of REM-422 are not publicly available. However, based on published research, the following methodologies have been employed in its preclinical evaluation.

### **In Vitro Assays**

- Cell Lines: Human leukemia cell lines such as THP-1 and MONO-MAC-6 have been utilized to assess the in vitro activity of REM-422.[8]
- Proliferation Assays: Standard cell viability assays (e.g., CellTiter-Glo) are used to determine the anti-proliferative effects of REM-422.[8]
- Western Blotting: This technique is used to quantify the reduction in MYB protein levels following treatment with REM-422.
- Quantitative PCR (qPCR): qPCR is employed to measure the levels of MYB mRNA and to detect the inclusion of the poison exon.[12]

#### In Vivo Models

- Xenograft Models: Patient-derived xenograft (PDX) models of ACC and AML implanted in immunocompromised mice (e.g., nude or NOG mice) are used to evaluate the in vivo efficacy of REM-422.[6][8]
- Dosing: In these models, REM-422 has been administered orally, with doses such as 10 mg/kg once daily showing significant anti-tumor activity.[6]
- Efficacy Assessment: Tumor volume measurements and analysis of human leukemia cell engraftment in bone marrow and peripheral blood are used to assess treatment efficacy.[6]
- Pharmacodynamic Analysis: Tumor and blood samples are collected to analyze MYB mRNA and protein levels, as well as downstream gene expression changes.[12]

### Conclusion



REM-422 is a promising, first-in-class oral small molecule MYB mRNA degrader with a novel mechanism of action. Its ability to target a previously "undruggable" oncogene holds significant potential for the treatment of MYB-driven cancers, including Adenoid Cystic Carcinoma and Acute Myeloid Leukemia. The ongoing Phase 1 clinical trials will be crucial in further defining its safety and efficacy profile in patients. As more data becomes publicly available, a more detailed understanding of its chemical properties and a broader application of its therapeutic potential will emerge.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. remixtx.com [remixtx.com]
- 3. REM-422 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Remix Therapeutics, Inc. Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Paper: REM-422, a Potent, Selective, Oral Small Molecule mRNA Degrader of the MYB Oncogene, Demonstrates Anti-Tumor Activity in Mouse Xenograft Models of AML [ash.confex.com]
- 7. remixtx.com [remixtx.com]
- 8. Remix's REM-422 induces potent antitumor activity in preclinical adenoid cystic carcinoma
   | BioWorld [bioworld.com]
- 9. remixtx.com [remixtx.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. accrf.org [accrf.org]



 To cite this document: BenchChem. [In-Depth Technical Guide: REM-422, a First-in-Class MYB mRNA Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193853#tp-422-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com